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molecular formula C9H12INO B8461375 2,6-diethyl-3-iodo-4(1H)-pyridone

2,6-diethyl-3-iodo-4(1H)-pyridone

Cat. No. B8461375
M. Wt: 277.10 g/mol
InChI Key: QWEZELOTQLRGEO-UHFFFAOYSA-N
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Patent
US05130318

Procedure details

Iodine (720 mg) was added to a solution of compound C (430 mg) and sodium hydroxide (120 mg) in water (15 ml) and the mixture was stirred for 1 hour. The precipitated solid was collected by filtration and purified by flash chromatography, eluting with methanol/dichloromethane (1:19 v/v), to give 2,6-diethyl-3-iodo-4-(1H)-pyridone (D) (290 mg), m.p. 225°-227° C.; NMR (d6 -DMSO): 1.15(t,6H), 2.5(q,2H), 2.8(q,2H), 5.9(s,1H), 11.4(br s, 1H).
Quantity
720 mg
Type
reactant
Reaction Step One
Name
compound C
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]I.[CH2:3]([C:5]1[CH:14]=[C:13]([O:15]CC2C=CC(B(O)O)=CC=2)[C:12]2CC[CH2:9][CH2:8][C:7]=2[N:6]=1)[CH3:4].[OH-].[Na+]>O>[CH2:8]([C:7]1[NH:6][C:5]([CH2:3][CH3:4])=[CH:14][C:13](=[O:15])[C:12]=1[I:1])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
720 mg
Type
reactant
Smiles
II
Name
compound C
Quantity
430 mg
Type
reactant
Smiles
C(C)C1=NC=2CCCCC2C(=C1)OCC1=CC=C(C=C1)B(O)O
Name
Quantity
120 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with methanol/dichloromethane (1:19 v/v)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1NC(=CC(C1I)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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